Retusamine

Description

Historical Context of Retusamine Discovery and Initial Characterization

The discovery and initial characterization of this compound are linked to investigations into the chemical constituents of plants known to contain pyrrolizidine (B1209537) alkaloids. Early research in the mid-20th century focused on isolating and identifying these compounds from various plant sources. This compound, along with other alkaloids like retusine (B1680560) and retronecine (B1221780) N-oxide, was identified during studies of Crotalaria retusa L. researchgate.net. These initial studies involved the isolation of the compounds and the determination of their basic chemical properties.

Botanical Origin and Natural Occurrence of this compound (e.g., Isolation from Retusa species and Crotalaria retusa L.)

This compound is primarily known for its occurrence in plants of the genus Crotalaria, particularly Crotalaria retusa L. researchgate.netum.edu.my. Crotalaria is a large genus within the family Fabaceae, with numerous species distributed across tropical and subtropical regions cabidigitallibrary.org. Crotalaria retusa, also known by common names such as devil-bean, rattleweed, and shack shack, is an annual subshrub native to tropical Asia, Africa, and Australia, and it has been introduced in many other tropical areas cabidigitallibrary.orgresearchgate.netwikipedia.org. The presence of pyrrolizidine alkaloids, including this compound, is a characteristic feature of many Crotalaria species cabidigitallibrary.orgphytolab.com. These alkaloids are synthesized by the plants as a defense mechanism wikipedia.org. This compound has been isolated from the seeds and leaves of Crotalaria retusa semanticscholar.orgmdpi.com.

Structure

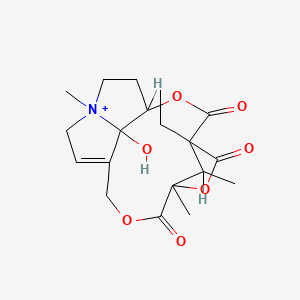

2D Structure

Properties

IUPAC Name |

4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNHSZHGPQSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988530 | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6883-16-5 | |

| Record name | Retusamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of Retusamine

Early Spectroscopic Investigations and Preliminary Structural Assignments

Initial studies on Retusamine likely employed standard spectroscopic techniques available at the time to gain preliminary insights into its molecular composition and functional groups. While specific details of early spectroscopic investigations solely focused on this compound are not extensively detailed in the provided search results, general approaches to alkaloid structure elucidation often involve techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. sydney.edu.austudypug.comroutledge.comresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in determining the molecular formula. sydney.edu.austudypug.comresearchgate.netlibretexts.orgpressbooks.pub IR spectroscopy helps identify the presence of key functional groups like hydroxyl, carbonyl, and amine moieties by analyzing characteristic absorption frequencies. studypug.comresearchgate.netpressbooks.pub NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for determining the carbon-hydrogen framework, the types of hydrogen and carbon atoms present, and their connectivity and spatial relationships. sydney.edu.austudypug.comresearchgate.netsemanticscholar.orgresearchgate.netismar.org

These spectroscopic methods would have provided initial clues about the complexity of the this compound molecule, suggesting the presence of a ring system and various functional groups. However, for a complex tricyclic structure like this compound, spectroscopic data alone might not have been sufficient for an unambiguous structural assignment, particularly regarding the precise arrangement of rings and stereochemistry.

X-ray Crystallography Studies for Definitive Structural Determination

X-ray crystallography is considered the most unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise atomic positions, bond lengths, bond angles, and stereochemistry. uni-bonn.decrystalpharmatech.commdpi.comxtalpi.comrigaku.comwikipedia.orglibretexts.orgtaylorandfrancis.com The definitive structure of this compound was established through X-ray diffraction analysis of a suitable crystalline derivative. iucr.orgresearcher.lifecapes.gov.br

Preparation of Crystalline Derivatives for X-ray Analysis (e.g., Monohydrated Bromo-camphorsulphonate Salt)

To obtain crystals suitable for X-ray diffraction, this compound was converted into a crystalline derivative. The monohydrated α'-bromo-D-camphor-trans-π-sulphonate salt of this compound proved to be suitable for this purpose. iucr.orgresearcher.lifecapes.gov.briucr.org The preparation of crystalline derivatives is a common strategy in X-ray crystallography when the parent compound does not readily form high-quality crystals. crystalpharmatech.com The incorporation of a heavy atom like bromine in the derivative is particularly useful for phasing in X-ray analysis, especially for determining absolute configuration. sydney.edu.auiucr.org

Determination of Crystal System and Unit Cell Parameters

The X-ray diffraction analysis of the monohydrated bromo-camphorsulphonate salt of this compound revealed that the crystals belong to the triclinic crystal system. iucr.org The space group was determined to be P 1. iucr.org The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal lattice, were measured at -120°C. iucr.org

The determined unit cell dimensions were:

a = 15.10 Å

b = 7.12 Å

c = 7.32 Å

α = 91.3°

β = 93.2°

γ = 96.9° iucr.org

The unit cell contains one formula unit of the salt, which is (C₁₉H₂₆NO₇)⁺ (C₁₀H₁₄O₄SBr)⁻ · H₂O. iucr.org

Advanced Diffraction Data Collection and Refinement Techniques (e.g., Weissenberg and Precession Photographs, Electron Density Maps, Full-Matrix Least-Squares Methods)

X-ray diffraction data were collected using techniques such as the Weissenberg method. iucr.org Precession photographs are another technique used in crystallography to visualize reciprocal lattice layers. su.sepdx.eduoaepublish.comcam.ac.uknih.gov A significant number of reflections were recorded, with 3124 out of 3287 observed. iucr.org

The structural solution was initiated using an initial electron density map. iucr.orgsci-hub.se Electron density maps are generated from diffraction data and show the distribution of electrons within the crystal, allowing the positions of atoms to be determined. wikipedia.orgsci-hub.se The location of the heavy bromine atom in the bromo-camphorsulphonate anion was crucial in the initial phasing. iucr.org Subsequent electron density maps were calculated to reveal the complete structure. iucr.org

Refinement of the structure was performed using full-matrix least-squares methods. iucr.orgmdpi.com This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities, leading to a more accurate structural model. wikipedia.orgiucr.orgmdpi.com The refinement converged to a final R-factor of 0.152 for the observed reflections. iucr.org

Elucidation of Absolute Configuration (e.g., Bijvoet's Method)

The absolute configuration of both the this compound cation and the bromo-camphorsulphonate anion was determined from the X-ray diffraction data using Bijvoet's method. iucr.org Bijvoet's method, which utilizes anomalous scattering, is a powerful technique for unambiguously establishing the absolute stereochemistry of chiral molecules in the crystalline state. mdpi.comiucr.orgspark904.nl

Analysis of Key Structural Features (e.g., Tricyclic Ring System, Ring-Fusion Carbon-Nitrogen Bond Length and Geometry)

The X-ray crystallographic analysis confirmed that this compound possesses a tricyclic ring system. ontosight.aithepharmstudent.com This system consists of a central seven-membered ring fused to two six-membered rings. ontosight.ai

Of particular interest in the structure of the this compound cation is the geometry around the ring fusion and specific bond lengths. The X-ray analysis revealed a notably long ring-fusion carbon-nitrogen bond, measured at 1.64 Å. iucr.org This elongated bond is significant because it is readily cleaved upon regeneration of the free base, leading to an eight-membered cyclic amino-ketone. iucr.org This resulting compound exhibits transannular interaction between the trigonal nitrogen atom and the carbonyl group. iucr.org Analysis of bond lengths and angles provides crucial insights into the bonding and conformation within the molecule. mdpi.comnih.govresearchgate.netnih.gov

The absolute configurations of the cation and anion were determined and depicted according to accepted chemical conventions. iucr.org The crystal structure also showed that the water molecule in the monohydrate forms a hydrogen-bond network, linking the hydroxyl group of the this compound cation to two oxygen atoms of the sulphonate group. iucr.org

Compound Names and PubChem CIDs:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool in structure elucidation, providing insights into the chemical environment of individual nuclei within a molecule. numberanalytics.comcore.ac.uk The chemical shift and coupling constants observed in NMR spectra are directly related to the molecular structure. core.ac.uk

One-Dimensional NMR Techniques (1H, 13C NMR)

One-dimensional (1D) NMR experiments, specifically 1H and 13C NMR, are fundamental in the structural analysis of organic compounds like this compound. core.ac.ukhealthywithhoney.com

1H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule, their relative numbers, and their neighboring environments. pressbooks.pub The chemical shift (δ, expressed in parts per million, ppm) of a proton signal is influenced by nearby electron-withdrawing or electron-donating groups. chemistrysteps.com The integration of a signal is proportional to the number of protons giving rise to that signal. pressbooks.pub Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about the connectivity of hydrogen atoms. pressbooks.pub

13C NMR Spectroscopy: 13C NMR provides information about the carbon skeleton of the molecule. docbrown.info Similar to 1H NMR, the chemical shift of a carbon signal is indicative of its electronic environment. docbrown.info While proton coupling can split 13C signals, spectra are often recorded with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom. magritek.com

Analysis of the 1H and 13C NMR spectra of this compound allows for the identification of different functional groups and carbon environments present in the molecule. For instance, characteristic chemical shifts can indicate the presence of methyl, methylene, methine, and quaternary carbon atoms, as well as protons attached to these carbons or located near heteroatoms or double bonds. chemistrysteps.comdocbrown.info

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR experiments provide crucial connectivity information that complements 1D NMR data, enabling the comprehensive assignment of signals and the elucidation of the molecular skeleton. numberanalytics.comcore.ac.uk

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. core.ac.ukmagritek.com This helps establish proton-proton connectivity networks within the molecule. magritek.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). core.ac.ukmagritek.com This is particularly useful for assigning proton signals to their corresponding carbon signals and identifying the types of carbon atoms (CH, CH2, CH3). magritek.com Multiplicity-edited HSQC (HSQC-ME) can further differentiate between CH/CH3 and CH2 groups, similar to DEPT experiments. magritek.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range coupling). core.ac.ukmagritek.com This technique is invaluable for establishing connectivity across quaternary carbons and identifying key structural fragments by linking different parts of the molecule. magritek.com

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a 13C NMR technique that helps determine the number of protons attached to each carbon atom (CH3, CH2, CH, or quaternary). core.ac.ukchemistrysteps.com By running DEPT experiments at different flip angles (e.g., DEPT-90 and DEPT-135), the signals for CH, CH2, and CH3 groups can be distinguished. chemistrysteps.com

The combined data from these 2D NMR experiments allows for the step-by-step assembly of the molecular structure of this compound by mapping out the network of directly bonded and long-range connected atoms. core.ac.uk

Investigation of Quadrupolar Nuclei in this compound NMR (e.g., 14N NMR)

This compound contains nitrogen atoms, which are quadrupolar nuclei (14N has a spin I=1). du.ac.in Nuclei with a quadrupole moment can affect NMR spectra, sometimes causing significant line broadening for signals of directly attached or nearby nuclei. du.ac.in While 1H and 13C NMR are standard, investigating quadrupolar nuclei like 14N can provide additional structural information, although 14N NMR often suffers from broad signals due to efficient quadrupole relaxation, potentially making direct observation challenging, especially in solution. researchgate.netdu.ac.in However, the effects of the nitrogen quadrupole on the relaxation and coupling of neighboring nuclei in 1H and 13C NMR can sometimes provide indirect evidence about the nitrogen environment and its connectivity. du.ac.in

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular formula and gaining insights into the structural subunits. um.edu.mybluthbio.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a technique commonly used for analyzing polar and relatively non-volatile compounds like pyrrolizidine (B1209537) alkaloids. um.edu.myawi.deuc.pt ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]+ or [M-H]-), or adduct ions (e.g., [M+Na]+). awi.demdpi.com The high resolution of HRESIMS allows for the accurate determination of the exact mass of the molecular ion or its adducts. um.edu.my This exact mass can then be used to calculate the elemental composition (molecular formula) of the compound, significantly narrowing down the possibilities during structural elucidation. uni.lu For this compound, HRESIMS data would provide a highly accurate m/z value for its molecular ion or a characteristic adduct, which can be correlated with its proposed molecular formula, C19H26NO7 uni.lu. For example, a reported MS (ES+) m/z of 463 [M+Na]+ has been observed for a related compound, indicating the utility of ESI for these types of molecules awi.de.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. bluthbio.comresearchgate.net This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. mdpi.comnih.gov

In MS/MS experiments, the precursor ion (often the molecular ion or a characteristic adduct) is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed by a second mass analyzer. The pattern of fragment ions is characteristic of the molecule's structure, as bonds break in predictable ways. mdpi.com Analysis of the fragmentation pattern of this compound in MS/MS experiments can provide evidence for the presence of specific substructures and the connectivity between different parts of the molecule. mdpi.cominchem.org By interpreting the mass differences between the precursor ion and the fragment ions, as well as the masses of the fragment ions themselves, researchers can piece together the structural components of this compound. mdpi.com LC-MS/MS is a particularly powerful hyphenated technique used for the analysis of complex mixtures and the identification of target compounds like pyrrolizidine alkaloids. healthywithhoney.comuc.ptedqm.eucolvema.org

Complementary Spectroscopic Methods (e.g., UV-Visible, Infrared Spectroscopy) for Functional Group Identification

Spectroscopic methods play a crucial role in identifying the functional groups present in this compound and confirming its structural features.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups based on their characteristic vibrational frequencies. Studies on pyrrolizidine alkaloids, including those structurally related to this compound, have utilized IR spectroscopy to provide structural information. publish.csiro.au The presence of carbonyl groups, hydroxyl groups, and C-N bonds, which are characteristic of this compound's structure, can be investigated using IR spectroscopy. For instance, the presence of an interaction between the tertiary amine and a carbonyl group, a feature observed in some related alkaloids, can be evidenced by unexpected bands in the infrared spectra. chim.it

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound. technologynetworks.comwikipedia.org This technique is particularly useful for detecting conjugated systems and chromophores within a molecule. While specific detailed UV-Vis data for this compound were not extensively found in the search results, UV-Vis spectroscopy is a standard technique in the structural analysis of organic compounds and would be applied to this compound to identify any potential conjugated systems or chromophores present in its structure. libretexts.orgmsu.edu The absorption of light in the UV-Vis region is influenced by the sample composition and can provide information about the functional groups and their electronic environment. technologynetworks.com

Computational Chemistry Approaches for Structural Validation and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become increasingly important in complementing experimental data for structural validation and understanding the conformational preferences and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Studies on Geometrical and Electronic Properties

DFT is a quantum chemical method used to investigate the electronic structure, geometry, and properties of molecules. als-journal.commdpi.comnih.gov It allows for the calculation of parameters such as bond lengths, bond angles, and electronic charge distribution, which can be compared with experimental data obtained from techniques like X-ray crystallography. mdpi.comorientjchem.org DFT studies can provide insights into the stability and preferred conformations of this compound. Investigations into related otonecine-type pyrrolizidine alkaloids have utilized DFT to reveal intramolecular interactions and quadrupolar couplings by examining their geometrical and electronic properties. tandfonline.comresearchgate.net

DFT calculations can also be used to predict spectroscopic parameters, such as vibrational frequencies for IR spectroscopy, which can then be compared with experimental spectra to validate the calculated structure. als-journal.comorientjchem.org

Theoretical Analysis of Intramolecular Interactions (e.g., Transannular Interactions)

This compound's complex cyclic structure suggests the potential for intramolecular interactions, such as transannular interactions. These interactions occur between non-adjacent atoms within the same molecule and can significantly influence the molecule's conformation and reactivity. chim.itntu.ac.ukresearchgate.net

Data Tables

While detailed quantitative spectroscopic and computational data specifically for this compound across all these methods were not uniformly available in the search results, the types of data obtained from these techniques are summarized below, illustrating the nature of information used in structural elucidation.

| Spectroscopic Method | Type of Data Obtained | Relevance to this compound Structure |

| Infrared (IR) | Absorption frequencies (cm⁻¹) | Identification of functional groups (C=O, O-H, C-N), detection of intramolecular interactions. publish.csiro.auchim.it |

| UV-Visible (UV-Vis) | Wavelengths of maximum absorption (λmax) | Indication of conjugated systems or chromophores. libretexts.orgmsu.edu |

| Computational Method | Type of Data Obtained | Relevance to this compound Structure |

| DFT | Optimized geometry (bond lengths, angles), charge distribution | Structural validation, conformational analysis, electronic properties. als-journal.commdpi.comorientjchem.org |

| Theoretical Analysis | Interaction energies, spatial relationships | Understanding intramolecular forces like transannular interactions. researchgate.netntu.ac.uk |

Biosynthetic Pathways of Retusamine

Position of Retusamine within Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids are a diverse group of plant defense compounds, and their biosynthesis follows a conserved general pathway. researchgate.net this compound biosynthesis is a branch of this larger pathway. The core structure of all PAs is the necine base, a pyrrolizidine ring system. nih.gov This is synthesized separately from the necic acid, and the two are later joined by an ester linkage. researchgate.net

This compound is classified as a macrocyclic diester PA, where the necine base, retronecine (B1221780), is esterified at two points by a dicarboxylic necic acid, in this case, retronecic acid, to form a large ring structure. This macrocyclic structure is a common feature among many of the more complex and often more toxic PAs. nih.gov

Identification of Precursor Molecules and Early Biosynthetic Steps

The biosynthesis of the necine base of this compound, retronecine, begins with common primary metabolites. The ultimate precursors are the amino acids L-arginine and L-ornithine. These are decarboxylated to produce putrescine.

The first committed and well-characterized step in the biosynthesis of all PAs, including this compound, is the formation of homospermidine from two molecules of putrescine, or one molecule of putrescine and one molecule of spermidine. researchgate.net This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . researchgate.net

| Precursor Molecule | Product of Early Biosynthetic Step |

| L-Arginine / L-Ornithine | Putrescine |

| Putrescine | Homospermidine |

The biosynthesis of the necic acid portion of this compound, retronecic acid, is believed to be derived from branched-chain amino acids. Specifically, studies on the structurally related necic acid, senecic acid, suggest that L-isoleucine and L-threonine are the primary precursors. rsc.orgunigoa.ac.in While the exact pathway for retronecic acid has not been fully elucidated, it is hypothesized to follow a similar route involving the condensation of two five-carbon units derived from these amino acids.

Proposed Enzymatic Mechanisms and Key Intermediates

Following the formation of homospermidine, the pathway to the necine base retronecine involves a series of oxidation, cyclization, and reduction reactions. While not all enzymes have been definitively characterized, a proposed sequence of events is as follows:

Oxidation of Homospermidine: Homospermidine is believed to be oxidized by a copper-containing diamine oxidase to produce a dialdehyde (B1249045) intermediate.

Spontaneous Cyclization: This dialdehyde intermediate is unstable and spontaneously undergoes an intramolecular Mannich-type reaction to form the pyrrolizidine ring system.

Reduction: The resulting cyclic iminium ion is then reduced to form trachelanthamidine (B129624) or supinidine, which are precursors to retronecine.

The final steps to convert these precursors to retronecine involve hydroxylation reactions, though the specific enzymes responsible remain to be fully identified.

The enzymatic mechanism for the biosynthesis of retronecic acid from isoleucine and threonine is less clear. It likely involves a series of transaminations, decarboxylations, and condensations, similar to the biosynthesis of other branched-chain fatty acids and polyketides.

The final step in this compound biosynthesis is the esterification of the retronecine base with retronecic acid. This crucial step joins the two separately synthesized moieties. While the specific enzyme catalyzing this reaction in this compound biosynthesis has not been isolated, it is presumed to be an acyltransferase that facilitates the formation of the macrocyclic diester bond. researchgate.net

| Key Intermediate | Role in Biosynthesis |

| Homospermidine | First committed intermediate in necine base synthesis |

| Dialdehyde Intermediate | Product of homospermidine oxidation, precursor to cyclization |

| Trachelanthamidine/Supinidine | Early cyclic intermediates in retronecine formation |

| Retronecine | The necine base of this compound |

| Isoleucine/Threonine-derived units | Precursors for retronecic acid |

| Retronecic Acid | The necic acid moiety of this compound |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a tightly regulated process, both spatially and temporally. In many PA-producing plants, the biosynthesis of the necine base occurs in the roots, and the final PAs are then translocated to other parts of the plant for storage and defense.

The regulation of the first committed step, catalyzed by homospermidine synthase (HSS) , has been a major focus of research. The expression of the HSS gene is often root-specific and can be induced by various developmental and environmental cues. pnas.org In some species, such as those in the genus Crotalaria (which includes Crotalaria retusa, a known producer of this compound), PA biosynthesis has been shown to be dependent on nodulation by nitrogen-fixing bacteria. pnas.org This suggests a complex interplay between symbiotic relationships and the activation of defense compound biosynthesis.

Furthermore, plant hormones, particularly jasmonates , are known to be key signaling molecules in inducing the production of defense compounds, including alkaloids. nih.gov It is therefore likely that jasmonate signaling pathways are involved in the upregulation of this compound biosynthesis in response to herbivory or other stresses.

While the complete genetic and molecular regulatory framework for this compound biosynthesis is yet to be fully elucidated, it is clear that it is a highly controlled process, ensuring that this complex defense compound is produced when and where it is needed by the plant.

Synthetic Approaches and Chemical Modifications of Retusamine

Total Synthesis Strategies for Retusamine and its Core Scaffolds

The total synthesis of complex natural products like this compound often involves the development of sophisticated methodologies to construct the molecular framework with high precision, particularly concerning stereochemistry. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the general principles and challenges associated with the synthesis of such complex alkaloids and related structures, like retusaminic acid, provide insight into the strategies employed.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a fundamental technique in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. wikipedia.orgfiveable.me The process identifies key disconnections, which are hypothetical bond cleavages that simplify the molecular structure. wikipedia.orgamazonaws.com For a complex molecule like this compound, key disconnections would likely focus on breaking bonds that simplify the polycyclic system and allow for the convergent synthesis of key fragments. Strategic disconnections often involve bonds adjacent to functional groups or stereocenters, aiming to reveal simpler precursors that can be formed through known and reliable reactions. fiveable.meamazonaws.comscripps.edu The goal is to identify disconnections that lead to efficient synthetic routes and allow for the control of stereochemistry. wikipedia.org Retusaminic acid, a hydrolysis product of this compound, features α,γ-bis-quaternary stereocenters on a γ-lactone backbone, highlighting the importance of strategies to construct such highly substituted lactone systems. researchgate.netresearchgate.net

Development of Stereoselective and Enantioselective Methodologies

The synthesis of natural products with defined biological activity often necessitates the control of stereochemistry, as different enantiomers or diastereomers can exhibit vastly different properties. Stereoselective synthesis aims to create a predominance of one stereoisomer, while enantioselective synthesis specifically targets the production of one enantiomer over the other. slideshare.net For molecules like this compound with multiple stereocenters, the development of highly stereoselective and enantioselective methodologies is crucial. This involves employing chiral catalysts, auxiliaries, or reagents, or designing reactions that inherently favor the formation of a specific stereoisomer. slideshare.netorganic-chemistry.orgresearchgate.netcam.ac.ukmdpi.com The stereoselective synthesis of highly substituted γ-lactones, such as those found in retusaminic acid, is an active area of research, with methods being developed for the catalytic asymmetric synthesis of these structures. researchgate.netresearchgate.net

Challenges and Innovations in Total Synthesis

The total synthesis of complex natural products like this compound presents numerous challenges, including the construction of challenging ring systems, the introduction and control of multiple stereogenic centers, and the need for efficient and high-yielding reaction sequences. researchgate.netmdpi.com Innovations in total synthesis often involve the development of new reaction methodologies, catalytic systems, and strategies for convergent synthesis. journalspub.commdpi.com For instance, the development of methods for the stereoselective formation of quaternary carbon stereocenters is particularly relevant to the synthesis of molecules like retusaminic acid. researchgate.netresearchgate.netnih.gov The field of total synthesis is continuously evolving, with researchers exploring innovative approaches to overcome the inherent complexity of natural product structures. mdpi.comjournalspub.com

Semisynthetic Derivatives and Analog Production

Semisynthesis involves the chemical modification of naturally occurring precursors to produce derivatives or analogs with potentially altered or improved properties. nih.govresearchgate.netuga.edu This approach leverages the complex scaffolds provided by nature as starting points for further chemical transformations. nih.gov

Chemical Transformations from Natural this compound Precursors

While specific examples of semisynthesis directly from this compound were not detailed, the general approach involves isolating this compound or related pyrrolizidine (B1209537) alkaloids from their natural sources and then subjecting them to various chemical reactions. wikipedia.orgwikipedia.org These transformations can include functional group interconversions, additions, eliminations, or rearrangements, aimed at modifying the core structure or appending new moieties. nih.govresearchgate.net The goal is often to explore the structure-activity relationships of the natural product by creating a library of related compounds. nih.govrsc.org

Modification of the Tricyclic Ring System and Side Chains

Modification of the tricyclic ring system and associated side chains is a common strategy in alkaloid chemistry to alter physical and chemical properties or explore structure-activity relationships. While specific detailed examples of this compound tricyclic ring system or side chain modifications were not extensively detailed in the search results, the general principles of modifying tricyclic ring systems and side chains in organic chemistry apply nih.govnih.gov. These can involve various reactions such as functional group interconversions, alkylations, acylations, or oxidative/reductive transformations. The aim of such modifications would be to potentially influence factors like solubility, stability, or reactivity. Chemical modification techniques are widely applied to various compounds to enhance stability, modify targeting, and improve bioavailability nih.govnih.gov. For instance, chemical modifications of starch, a different class of compound, demonstrate how such alterations can enhance chemical reactivity and facilitate solubility in various solvents researchgate.net.

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is influenced by its unique structural features, including the pyrrolizidine core and its functional groups. Understanding its transformation mechanisms is crucial for studying its behavior under various conditions.

Reactions Involving the Unique Ring-Fusion Carbon-Nitrogen Bond Cleavage

Pyrrolizidine alkaloids are known to undergo transformations involving the cleavage of carbon-nitrogen bonds within their ring systems. This type of bond cleavage is a key aspect of their chemical reactivity and can lead to the formation of various products. While specific details on the ring-fusion carbon-nitrogen bond cleavage in this compound were not explicitly found, the concept of carbon-nitrogen bond cleavage is a recognized reaction pathway in organic chemistry, particularly in heterocyclic systems nih.govsioc-journal.cnrsc.org. Such cleavage can be influenced by factors like the presence of catalysts or specific reaction conditions. The chemical reactivity of compounds, including bond cleavage, can be analyzed using theoretical studies and experimental methods nih.govmdpi.com.

Hydrolytic Pathways and Resulting Chemical Entities (e.g., Formation of Retusaminic Acid)

Hydrolysis is a significant transformation pathway for many organic compounds, including alkaloids. This compound is known to undergo hydrogenolysis, a type of reaction involving the cleavage of a bond by hydrogen, which yields retusaminic acid oup.com. Retusaminic acid is a dicarboxylic acid with the chemical formula C₁₀H₁₄O₆ oup.com. The total synthesis of (±)-retusaminic acid has been achieved starting from diethyl 1-methylacetonylmalonate oup.comoup.com. Natural retusaminic acid has been shown to be identical to the synthesized enantiomer after resolution oup.comoup.com. Retusaminic acid features α,γ-bis-quaternary stereocenters on a γ-lactone backbone, and its stereochemistry, specifically the C3-methyl group relative to the C4-methyl group, has been assigned as a trans-configuration based on its derivation from a cyano-lactone oup.comresearchgate.net.

Hydrolytic degradation pathways are common for compounds containing susceptible functional groups like esters and amides ipinnovative.comijper.org. The rate of hydrolysis can be dependent on pH and can be catalyzed by acids, bases, or enzymes ipinnovative.com. Understanding these pathways is important for predicting the stability of a compound under aqueous conditions ijper.orgresearchgate.netnih.gov.

Nucleophilic and Electrophilic Interactions and Reaction Mechanisms

Chemical reactions often involve the interaction between nucleophiles and electrophiles. A nucleophile is a species that donates an electron pair, while an electrophile accepts an electron pair, resulting in the formation of a new bond medlifemastery.comlibretexts.orgsaskoer.ca. Many organic reactions, including substitution and addition reactions, are driven by these interactions medlifemastery.comlibretexts.orgsaskoer.ca.

Molecular and Cellular Mechanisms of Action of Retusamine

General Overview of Investigated Biological Activities (e.g., Antimicrobial, Antifungal, Antioxidant, Anti-inflammatory Potential)

Studies have explored the potential of various natural compounds, including those with structures potentially related to Retusamine, for a range of biological activities. These activities often include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. mdpi.commdpi.comintec.edu.donih.govmicrobiologyjournal.org For instance, polyphenols, a diverse group of natural compounds, have been shown to possess these properties through various mechanisms. mdpi.comintec.edu.do

While specific detailed research findings on the antimicrobial, antifungal, antioxidant, and anti-inflammatory potential specifically of this compound at a mechanistic level were not extensively found in the provided search results, the general investigation of these activities in natural compounds provides a context for the types of biological effects that might be explored for this compound.

Identification and Characterization of Molecular Targets

Identifying the specific molecules within cells or pathogens that this compound interacts with is a key step in understanding its mechanism of action. These molecular targets can include receptors, enzymes, or other cellular components.

Receptor binding studies are fundamental in pharmacology to determine if a compound interacts with specific receptors and with what strength (affinity). fiveable.me Receptors are proteins that typically bind to signaling molecules (ligands) and trigger a cellular response. wikipedia.orgpharmacologyeducation.org The affinity of a compound for a receptor is quantified by parameters like the equilibrium dissociation constant (Kd), where a smaller value indicates stronger binding. fiveable.me While the search results discuss receptor binding in the context of other compounds like ketamine acting on NMDA receptors wikipedia.org and the general principles of drug-receptor interactions fiveable.mepharmacologyeducation.orgnih.gov, specific data on this compound's binding to particular receptors was not available.

Enzymes are biological catalysts that facilitate biochemical reactions. Compounds can modulate enzyme activity, either by increasing (activation) or decreasing (inhibition) their rate. pharmacologyeducation.orgumn.edu Studying enzyme kinetics, such as inhibition kinetics, helps to understand how a compound interacts with an enzyme and the nature of this interaction (e.g., competitive, non-competitive inhibition). uni.lu Many natural compounds exert their effects by inhibiting enzymes crucial for the survival or function of pathogens or aberrant cells. mdpi.com Although the search results highlight the importance of enzyme modulation as a mechanism of action for various compounds mdpi.compharmacologyeducation.orgumn.edu, specific details regarding this compound's effects on particular enzymes or its inhibition kinetics were not found.

Structure-Activity Relationship (SAR) studies aim to correlate specific features of a molecule's chemical structure with its biological activity and potency. ug.edu.gewikipedia.orgresearchgate.netwm.educollaborativedrug.com By synthesizing or examining compounds with slight structural variations, researchers can identify which parts of the molecule are essential for its activity and how modifications influence its potency. ug.edu.gewikipedia.orgresearchgate.net This information is vital for optimizing compounds for desired effects. ug.edu.gecollaborativedrug.com The search results generally describe SAR as a method used to understand how chemical structure relates to biological activity and predict the effects of new compounds ug.edu.gewikipedia.orgresearchgate.netwm.educollaborativedrug.com, but specific SAR studies conducted on this compound were not detailed.

Investigation of Cellular Signaling Pathways and Responses

Cellular signaling pathways are complex networks of molecular interactions that transmit signals within a cell, often from the cell surface to the nucleus, to regulate various cellular processes like growth, metabolism, and gene expression. wikipedia.orgnih.govkhanacademy.orgresearchgate.net Compounds can exert their biological effects by modulating these pathways. wikipedia.orgnih.govkhanacademy.orgresearchgate.netnih.gov

Signal transduction cascades involve a series of molecular events where a signal is relayed and often amplified through a chain of interacting molecules, such as kinases and second messengers. wikipedia.orgnih.govkhanacademy.org Analyzing these downstream cascades helps to understand how an initial interaction of a compound with its target ultimately leads to the observed cellular response. wikipedia.orgnih.govkhanacademy.orgresearchgate.net For example, activation of receptors can trigger cascades involving enzymes that generate second messengers, which in turn activate other downstream effectors. wikipedia.orgpharmacologyeducation.orgnih.gov While the search results discuss signal transduction pathways in the context of other drugs and cellular processes wikipedia.orgwikipedia.orgnih.govkhanacademy.orgresearchgate.netnih.govnih.govdaniellegerhard.comketamineacademy.com, specific research detailing how this compound impacts particular signal transduction cascades was not provided.

Effects on Gene Expression and Proteomic Profiles (if applicable)

Direct research specifically detailing the effects of this compound on gene expression and proteomic profiles was not found within the provided search results. However, studies on other compounds and in different biological contexts illustrate how gene expression and proteomic profiling can be used to understand cellular responses to chemical perturbations.

Gene expression profiling, often using techniques like RNA sequencing, measures the levels of messenger RNA (mRNA) transcripts in cells, providing insights into which genes are being actively transcribed. mdpi.commdpi.comnih.gov Proteomic profiling, using methods such as mass spectrometry, quantifies the abundance of proteins, offering a more direct measure of the functional molecules within a cell. mdpi.comnih.govbiorxiv.org

Integrating transcriptomic and proteomic data can reveal distinct modes of gene expression control, including transcriptional and post-transcriptional regulation. mdpi.combiorxiv.org While mRNA and protein abundance show a moderate correlation, variations can indicate post-transcriptional regulatory mechanisms. nih.gov Studies have shown that cellular perturbations can lead to significant changes in both transcriptomic and proteomic profiles, highlighting altered biological pathways and cellular processes. mdpi.commdpi.comnih.gov

Given that this compound is a pyrrolizidine (B1209537) alkaloid and its toxicity is linked to reactive metabolites that can interact with cellular components like DNA and proteins researchgate.netfao.org, it is theoretically plausible that exposure to this compound could induce changes in gene expression and proteomic profiles as part of the cellular stress response or as a direct consequence of molecular damage. However, experimental data specifically on this compound's effects in this regard are needed to confirm this.

Theoretical and Computational Pharmacology Approaches

Theoretical and computational pharmacology approaches play a significant role in modern drug discovery and in understanding the potential mechanisms of action of compounds. These methods can predict interactions between molecules and biological targets, analyze complex biological networks, and simulate molecular behavior. frontiersin.orgresearchgate.net

Network Pharmacology for Multitarget Prediction

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. scgarai.dr.in It moves beyond the traditional "one drug, one target" paradigm to understand how a compound might interact with multiple targets and influence interconnected pathways. scgarai.dr.in This approach can be used to predict the potential multitarget effects of a compound and to elucidate its mechanism of action within the context of a biological system. While the provided searches mention network pharmacology in the context of other natural products scgarai.dr.in, there is no specific application of network pharmacology to this compound discussed. However, given this compound's potential biological activities ontosight.ai and its classification as a pyrrolizidine alkaloid with potential toxic effects mediated through reactive metabolites interacting with cellular components researchgate.netfao.org, a network pharmacology approach could theoretically be applied to predict potential protein targets and affected pathways based on its structure and known activities of related compounds.

In Silico Models for Mechanism Elucidation

In silico models encompass a broad range of computational approaches used to simulate and analyze biological systems and molecular behavior. clinicaltrialvanguard.comjapsonline.com These models can be used for various purposes, including predicting drug properties, understanding mechanisms of action, and assessing toxicity. researchgate.netclinicaltrialvanguard.comjapsonline.comnih.gov

In the context of mechanism elucidation, in silico models can integrate various types of data and computational techniques to build a comprehensive picture of how a compound exerts its effects. clinicaltrialvanguard.com This can involve combining structural information, predicted interactions from docking and MD simulations, and potentially data from gene expression or proteomic studies if available. mdpi.combiorxiv.orgclinicaltrialvanguard.com

For pyrrolizidine alkaloids, in silico models could potentially be used to model their metabolic activation by cytochrome P450 enzymes and the subsequent reactions of the reactive metabolites with biological molecules. researchgate.netfao.org Quantitative structure-activity relationship (QSAR) models, which relate chemical structure to biological activity, could also be employed to predict the potential toxicity or other activities of this compound based on its structure and data from related PAs. researchgate.netjapsonline.com While the provided searches discuss the application of in silico models in drug discovery and toxicity prediction generally researchgate.netclinicaltrialvanguard.comjapsonline.comnih.gov, and mention theoretical studies on intramolecular interactions of other pyrrolizidine alkaloids tandfonline.com, specific in silico models developed or used for the explicit purpose of elucidating this compound's detailed mechanism of action were not found.

Advanced Analytical Methodologies for Retusamine Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography is the cornerstone of Retusamine analysis, enabling its separation from other alkaloids and matrix components. The choice of technique depends on the analyte's properties and the analytical objective, ranging from high-throughput screening to preparative isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely applied techniques for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) like this compound. nih.govmdpi.com These methods are preferred due to their high separation efficiency and their ability to analyze both the tertiary base (PA) and the more polar N-oxide (PANO) forms of the alkaloid in a single run without derivatization. mdpi.com

UPLC systems, which utilize columns packed with sub-2 µm particles, offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times. scienceopen.com The separation is typically achieved using reversed-phase columns, such as C18 or HSS T3, which are effective at retaining and separating the diverse structures of PAs. mdpi.commdpi.com

The mobile phase usually consists of a binary gradient of water and an organic solvent, typically methanol or acetonitrile. mdpi.com To improve peak shape and ionization efficiency for subsequent mass spectrometry detection, additives like formic acid or ammonium formate are commonly incorporated into the mobile phase. mdpi.com

Interactive Table: Typical HPLC/UPLC Parameters for this compound Analysis

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | UPLC HSS T3 or BEH C18 (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov | Water with 0.1% Formic Acid & 5mM Ammonium Formate mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.gov | Methanol with 0.1% Formic Acid mdpi.com |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min mdpi.com |

| Column Temp. | 30 - 40 °C | 40 °C mdpi.com |

| Injection Vol. | 5 - 20 µL | 1 - 5 µL |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast separations, and significantly reduced organic solvent consumption, making it an environmentally friendly or "green" technique. researchgate.netnih.gov

For alkaloid analysis, SFC is particularly advantageous for separating isomers and chiral compounds, which can be challenging with reversed-phase LC. wikipedia.org The selectivity in SFC can be easily tuned by altering the composition of the organic modifier (co-solvent, such as methanol or ethanol), as well as by adjusting the system pressure and temperature. researchgate.net This technique is well-suited for the analysis of thermally labile molecules like this compound. wikipedia.org The analysis of various alkaloids has been successfully demonstrated using SFC, achieving faster and more efficient separations than with HPLC or GC. nih.gov

Interactive Table: Potential SFC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | Chiral or achiral (e.g., 2-Ethylpyridine, Diol) |

| Mobile Phase A | Supercritical Carbon Dioxide (CO2) |

| Mobile Phase B (Modifier) | Methanol or Ethanol with an additive (e.g., ammonia) bohrium.com |

| Flow Rate | 1.0 - 4.0 mL/min |

| Back Pressure | 100 - 200 bar |

| Column Temp. | 35 - 50 °C |

| Detector | UV or Mass Spectrometer (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for analyzing volatile compounds. However, pyrrolizidine alkaloids like this compound are generally non-volatile, which makes their direct analysis by GC challenging. mdpi.com Furthermore, the polar N-oxide forms cannot be analyzed directly by GC. mdpi.com

To overcome these limitations, a common approach involves a chemical reduction and derivatization process. tandfonline.comnih.gov In this method, all 1,2-unsaturated PAs and their N-oxides in a sample are reduced to their common necine base backbones, such as retronecine (B1221780) or heliotridine. researchgate.net These backbone structures are then derivatized, for example, through silylation or acylation with reagents like heptafluorobutyric anhydride (HFBA), to produce volatile derivatives suitable for GC analysis. tandfonline.com This "sum parameter" approach provides a total content of toxic PAs without needing to quantify each compound individually. nih.gov

Interactive Table: Typical GC Parameters for Derivatized this compound Analysis

| Parameter | Typical Conditions |

| Sample Prep | Reduction (e.g., with LiAlH4) followed by derivatization (e.g., with HFBA) tandfonline.com |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temp. | 250 - 280 °C |

| Oven Program | Initial temp 80-100°C, ramp to 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound. These approaches provide not only quantitative data but also structural information crucial for identifying unknown metabolites and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Metabolite and Impurity Identification

The coupling of HPLC or UPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of this compound and related compounds. mdpi.commdpi.com This technique is highly effective for analyzing complex matrices such as herbal extracts, honey, and biological samples. mdpi.comwaters.com The high selectivity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even at very low concentrations (µg/kg levels). mdpi.comscienceopen.com

For identifying unknown PAs, LC-MS/MS offers powerful tools. A common strategy involves using a Precursor Ion Scan (PIS). researchgate.netacs.org Many toxic PAs, upon fragmentation, yield a common product ion corresponding to the necine base (e.g., m/z 120). By scanning for all parent ions that produce this specific fragment, researchers can selectively detect potential PAs in a complex mixture, even without reference standards. acs.org The identity of these candidates can then be confirmed using an Enhanced Product Ion (EPI) scan to obtain a full fragmentation spectrum for structural elucidation. acs.org

Interactive Table: Typical LC-MS/MS Parameters for this compound Profiling

| Parameter | Typical Conditions |

| LC System | UPLC (as described in 6.1.1) |

| Ionization | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

| Precursor Ion Scan (PIS) for screening (e.g., for daughter ion m/z 120) researchgate.netacs.org | |

| Enhanced Product Ion (EPI) for structural confirmation acs.org | |

| Capillary Voltage | 3.0 - 5.0 kV |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 500 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing the volatile derivatives of this compound and other PAs. tandfonline.com Following the reduction and derivatization steps described in section 6.1.3, GC-MS provides both separation and structural confirmation of the resulting necine backbone derivatives. nih.gov The mass spectrometer identifies these derivatives based on their unique mass spectra and fragmentation patterns, offering high specificity.

This method is particularly useful for the sum parameter analysis of total toxic PA content in various matrices like animal feed and honey. tandfonline.comnih.gov The use of Selected Ion Monitoring (SIM) mode enhances sensitivity, allowing for the detection of trace levels of contamination. nih.gov While not suitable for direct analysis of the intact alkaloid, GC-MS is a robust and reliable method for quantifying the core structures associated with the toxicity of this compound and related PAs. researchgate.net

Interactive Table: Typical GC-MS Parameters for this compound (as derivative)**

| Parameter | Typical Conditions |

| GC System | As described in 6.1.3 |

| Ionization | Electron Ionization (EI), 70 eV |

| MS Analyzer | Quadrupole |

| Acquisition Mode | Full Scan for identification |

| Selected Ion Monitoring (SIM) for quantification nih.gov | |

| Mass Range | 50 - 550 amu |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Advanced Spectroscopic Characterization for Structural and Compositional Analysis

Advanced spectroscopic techniques are indispensable in the detailed structural and compositional analysis of complex natural products like this compound. These methods provide a deeper understanding of the molecule's vibrational properties and functional group composition, complementing foundational techniques like NMR and Mass Spectrometry.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. nih.gov The resulting FTIR spectrum is a unique "fingerprint" of the molecule, with absorption peaks corresponding to specific chemical bonds and functional groups. globalresearchonline.net

For this compound, FTIR analysis is crucial for confirming the presence of its key structural features. The spectrum would be analyzed for characteristic absorption bands that signify the vibrations of its specific functional groups. nih.gov For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band, while the carbonyl (C=O) stretching of the ester groups would produce a strong, sharp peak. The C-O stretching vibrations within the ester and alcohol functionalities, as well as C-N stretching in the pyrrolizidine ring, would also be identifiable.

By comparing the obtained spectrum with reference spectra of related compounds, researchers can confirm the molecular structure and identify any potential impurities. globalresearchonline.net The data table below outlines the expected characteristic FTIR absorption bands for the primary functional groups in this compound.

Interactive Data Table: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretching | 3500 - 3200 | Broad, Strong |

| Carbonyl (Ester) (C=O) | C=O Stretching | 1750 - 1735 | Strong |

| Alkane (C-H) | C-H Stretching | 3000 - 2850 | Medium to Strong |

| Ester (C-O) | C-O Stretching | 1300 - 1000 | Strong |

Raman Spectroscopy and its Applications

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.comnih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. nih.gov

This technique is highly complementary to FTIR spectroscopy. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as C=C and C-C bonds. A significant advantage of Raman spectroscopy is its insensitivity to water, making it exceptionally well-suited for the analysis of biological and aqueous samples. nih.govbruker.com The method typically requires minimal to no sample preparation. americanpharmaceuticalreview.combruker.com

In this compound research, Raman spectroscopy can be used to probe the carbon skeleton of the pyrrolizidine ring and the unsaturated portions of the necic acid moiety. It can provide insights into the molecular symmetry and conformational structure of the alkaloid. Raman microscopy, a related technique, could even be used to map the distribution of this compound within a biological sample, such as plant tissue. bruker.com

Interactive Data Table: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

|---|---|---|

| Carbonyl (Ester) (C=O) | C=O Stretching | 1750 - 1730 |

| Alkene (C=C) | C=C Stretching | 1680 - 1640 |

| Pyrrolizidine Ring | Ring Vibrations | 1000 - 800 |

Crystallographic Data Analysis and Interpretation (Beyond Initial Elucidation)

Advanced interpretation involves scrutinizing several key quality metrics of the crystallographic data. The resolution of the data, measured in angstroms (Å), indicates the level of detail visible in the electron density map; a lower value signifies higher resolution. The R-work and R-free values are measures of how well the calculated structural model agrees with the experimental X-ray diffraction data. A significant divergence between R-work and R-free can indicate overfitting of the model to the data.

Furthermore, analysis of the model's geometry, including bond lengths, bond angles, and steric clashes (evaluated by a "clash score"), is critical for validation. nih.gov For a molecule like this compound, this detailed analysis ensures the precise stereochemistry, ring conformation, and the orientation of its ester side chains are accurately determined, which is fundamental for understanding its biological activity.

Interactive Data Table: Key Metrics for Crystallographic Data Interpretation

| Metric | Description | Significance for this compound Structure |

|---|---|---|

| Resolution (Å) | The smallest distance between two distinguishable features. Lower values are better. | Determines the clarity of the electron density map, allowing for accurate placement of atoms and functional groups. |

| R-work / R-free | Measures the agreement between the structural model and the experimental data. R-free is calculated from a subset of data not used in model refinement to check for overfitting. | Low values indicate a good fit. A small difference between R-work and R-free suggests a reliable and predictive model. |

| Completeness (%) | The percentage of theoretically possible reflections that were measured. | High completeness (>90%) is crucial for a high-quality electron density map. nih.gov |

| Clash Score | The number of serious steric clashes (overlapping atoms) per 1000 atoms. | A low clash score indicates a stereochemically plausible and physically realistic model of the this compound molecule. nih.gov |

Quantitative Analytical Methods in Academic Research

Accurate quantification of this compound is essential for various research applications, from phytochemical studies to metabolic investigations. While chromatographic methods like HPLC and GC-MS are standards for quantification, spectrophotometric, fluorimetric, and immunoassay techniques offer alternative or complementary approaches, often with advantages in speed, cost, or sensitivity.

Spectrophotometric and Fluorimetric Techniques

Spectrophotometry is a widely used quantitative technique based on the Beer-Lambert law, which correlates the absorbance of light by a solution with the concentration of the analyte. pnrjournal.com Since this compound itself does not absorb strongly in the visible region, a direct spectrophotometric assay would likely involve derivatization. A chromogenic agent that reacts specifically with a functional group in this compound, such as its tertiary amine or hydroxyl groups, could be used to produce a colored product. For example, reagents that react with amines to form colored complexes could potentially be adapted for this compound quantification. The intensity of the resulting color, measured at a specific wavelength (λmax), would be proportional to the this compound concentration. pnrjournal.comresearchgate.net

Fluorimetric techniques operate on a similar principle but measure fluorescence instead of absorbance. researchgate.net These methods are generally more sensitive than spectrophotometry. researchgate.net A quantitative assay for this compound could be developed by reacting it with a fluorogenic reagent, a compound that is non-fluorescent but becomes highly fluorescent upon reaction with an analyte. For instance, fluorescamine reacts with primary and secondary amines to produce a fluorescent product. researchgate.net While this compound is a tertiary amine, derivatization strategies could potentially expose a reactive moiety, or reagents specific to other parts of the molecule could be employed. The high sensitivity of fluorescence makes this an attractive approach for detecting trace amounts of the alkaloid. nih.gov

Immunoassay-Based Methods (e.g., ELISA) for Related Alkaloids

Immunoassay-based methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and sensitivity for the quantification of analytes, including alkaloids. nih.govnih.gov While specific immunoassays for this compound are not widely documented, extensive research has been conducted on developing ELISAs for structurally similar pyrrolizidine alkaloids (PAs), such as retrorsine and monocrotaline. nih.govacs.org

These assays are typically based on a competitive format. Antibodies are generated that specifically recognize the target alkaloid or a common structural feature of the PA family. researchgate.net In the assay, a known amount of enzyme-labeled PA competes with the PA in the sample for binding to a limited number of antibody sites. The amount of enzyme activity is inversely proportional to the concentration of PA in the sample.

Research has successfully produced polyclonal antibodies for detecting PAs like retrorsine and monocrotaline in the parts-per-billion (ppb) range. nih.govacs.org These assays have demonstrated the ability to detect PAs in plant extracts, such as those from Crotalaria retusa, the plant genus from which this compound is isolated. nih.govacs.org The cross-reactivity of these antibodies with various PAs is a critical factor, and existing ELISAs show varying degrees of specificity, highlighting the potential for developing assays that could either target a broad range of related alkaloids or be highly specific to this compound. nih.gov

Interactive Data Table: Performance of ELISAs for Pyrrolizidine Alkaloids Related to this compound

| Target Alkaloid | Antibody Type | 50% Inhibition (I₅₀) | Detection Limits (ppb) | Cross-Reactivity Notes |

|---|---|---|---|---|

| Retrorsine | Polyclonal (Rabbit) | 0.9 ± 0.2 ppb | 0.5 - 10 | Also detects retrorsine N-oxide (isatidine) and senecionine. nih.govacs.org |

| Monocrotaline | Polyclonal (Rabbit) | 36 ± 9 ppb | 5 - 500 | Shows no cross-reactivity with retrorsine or senecionine. nih.govacs.org |

| Retronecine | Polyclonal (Rabbit) | 3000 ± 600 ppb | 600 - 10,000 | The basic necine base common to many PAs. nih.govacs.org |

Principles of Analytical Method Development and Validation for this compound and its Analogs

The accurate and reliable quantification of this compound and its structural analogs in various matrices, such as plant materials, food products, and biological samples, is crucial for toxicological research and food safety monitoring. The development and validation of analytical methods for these pyrrolizidine alkaloids (PAs) are governed by stringent principles to ensure that the data generated are fit for their intended purpose. biopharminternational.com Analytical procedures are designed to test a specific characteristic against established acceptance criteria. biopharminternational.com The validation process provides objective evidence that the method is suitable for its intended use, adhering to guidelines often outlined by international bodies like the International Council for Harmonisation (ICH). europa.euresearchgate.net

The primary analytical techniques employed for the analysis of this compound and other PAs are chromatographic methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.netresearchgate.net These methods offer high sensitivity and selectivity, which are essential for detecting trace levels of these compounds in complex mixtures. researchgate.netup.ac.za The validation of these methods involves a systematic evaluation of several key performance parameters.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For this compound analysis, this means the method must be able to distinguish it from other structurally similar PAs, including its isomers and analogs, which often coexist in plant extracts. mdpi.com High-resolution chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for achieving the necessary separation. mdpi.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) unique to this compound and its analogs. researchgate.net

Linearity and Range

Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship. For the quantification of PAs, linearity is typically established across a range that covers expected concentration levels in samples. nih.gov For instance, a validated LC-MS/MS method for various PAs, including analogs of this compound, demonstrated linearity over a concentration range of 10 to 1,000 ng/mL. nih.gov

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte standard at different concentration levels (low, medium, and high). The percentage of the analyte recovered is then calculated. Acceptable recovery rates are typically within a pre-defined range, for example, 80-120%. In a study analyzing PAs in honey, milk, and tea, the average recoveries for a suite of PAs were found to be within 64.5–112.2%. mdpi.com

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Precision is reported as the relative standard deviation (RSD) of the measurements. For bioanalytical methods, an RSD below 15% is generally considered acceptable. mdpi.com For example, a method for determining PAs in oral fluid showed imprecision (as % RSD) to be less than 8.2%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euunodc.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euclinmedjournals.org These parameters are critical for food safety applications where very low levels of PAs must be reliably measured. The LOD is often determined based on a signal-to-noise ratio of at least 3:1, while the LOQ is determined at a ratio of 10:1. unodc.org A UHPLC-MS/MS method for 24 PAs reported LODs ranging from 0.015 to 0.75 µg/kg and LOQs from 0.05 to 2.5 µg/kg, demonstrating high sensitivity. mdpi.com

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. europa.eu Examples of variations include changes in the mobile phase composition, pH, column temperature, and flow rate. The evaluation of robustness is typically considered during the development phase of the method. europa.eu

The following tables summarize typical validation parameters from studies on pyrrolizidine alkaloids, which are representative of the performance expected from a validated method for this compound and its analogs.

Table 1: Representative Linearity and Range for PA Analysis This table is interactive. You can sort and filter the data.

| Analyte Class | Technique | Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Pyrrolizidine Alkaloids | LC-MS/MS | 10 - 1,000 | > 0.99 |

| Ketamine & Analogs | LC-MS/MS | 0.25 - 1,000 | > 0.99 |

| Amphetamines | GC-FID | 10 - 1,000 | > 0.999 |

Data synthesized from multiple sources for illustrative purposes. nih.govclinmedjournals.orgnih.govnih.gov

Table 2: Typical Validation Parameters for Pyrrolizidine Alkaloid Analysis using LC-MS/MS This table is interactive. You can sort and filter the data.

| Parameter | Matrix | Typical Value | Reference |

|---|---|---|---|

| LOD | Tea, Honey, Milk | 0.015 - 0.75 µg/kg | mdpi.com |

| LOQ | Tea, Honey, Milk | 0.05 - 2.5 µg/kg | mdpi.com |

| Accuracy (Recovery) | Honey | 64.5% - 103.4% | mdpi.com |

| Accuracy (Recovery) | Milk | 65.2% - 112.2% | mdpi.com |

| Accuracy (Recovery) | Tea | 67.6% - 107.6% | mdpi.com |

| Precision (RSD) | Tea, Honey, Milk | < 15% | mdpi.com |

These principles and parameters ensure that analytical methods for this compound are specific, sensitive, accurate, and precise, providing dependable data for risk assessment and research.

Future Directions and Emerging Research Avenues for Retusamine

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

Current research indicates that Retusamine exhibits antimicrobial activity against certain bacteria and fungi, as well as antioxidant properties that may be relevant in addressing oxidative stress-related conditions. ontosight.ai Furthermore, its potential anti-inflammatory effects suggest it could be a candidate for developing new anti-inflammatory agents. ontosight.ai